

Application Note: Quantitative Analysis of 3-Formylbenzamide

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Compound of Interest

Compound Name: 3-Formylbenzamide

Cat. No.: B138454

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A Guide to Method Selection, Protocol Development, and Validation for Researchers and Drug Development Professionals

Introduction and Scope

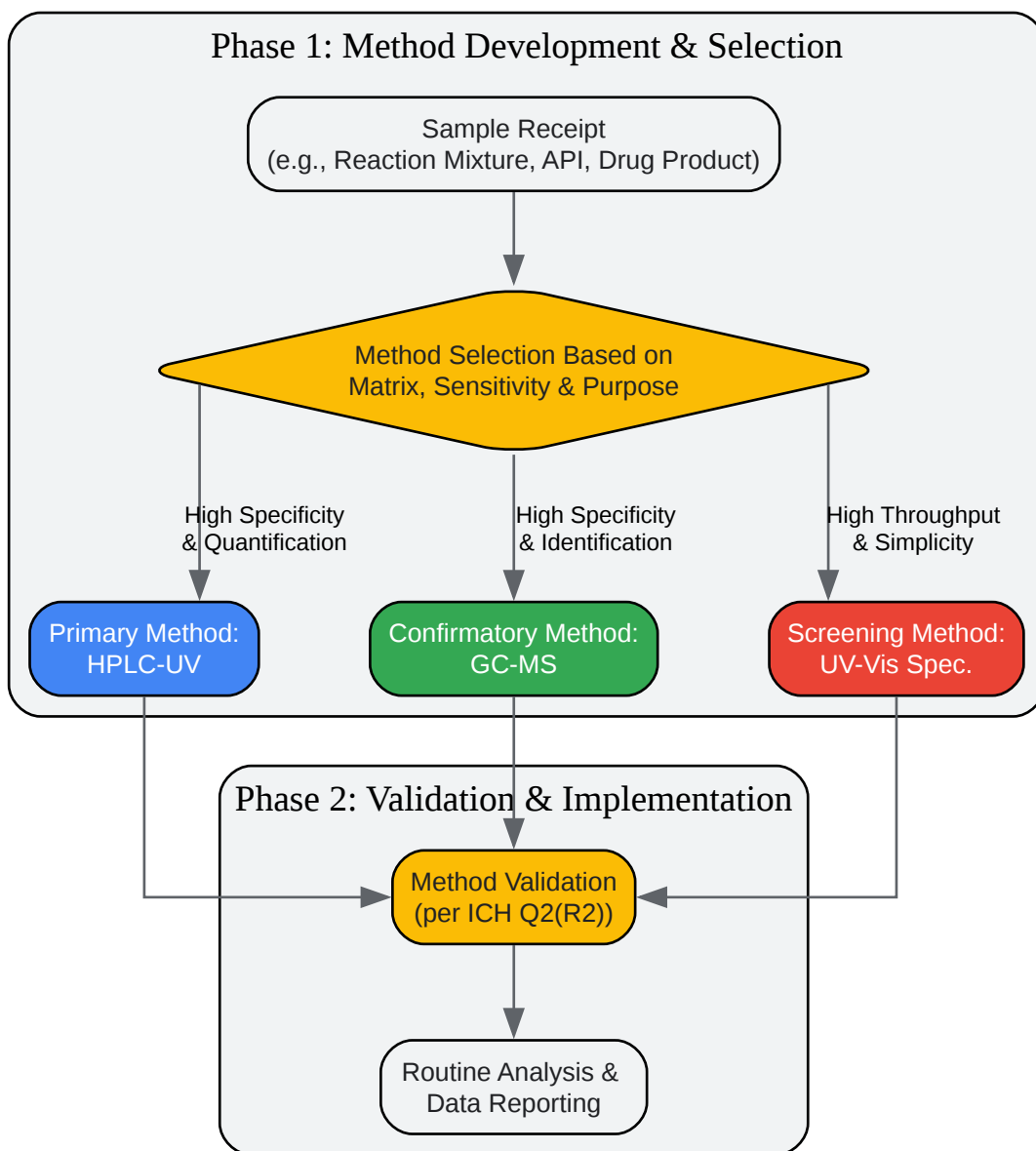
3-Formylbenzamide (C₈H₇NO₂, MW: 149.15 g/mol) is an aromatic compound featuring both an aldehyde and an amide functional group. Its unique bifunctional nature makes it a valuable intermediate in organic synthesis and a potential process-related impurity or degradation product in the manufacturing of active pharmaceutical ingredients (APIs). Consequently, the ability to accurately and reliably quantify **3-Formylbenzamide** is critical for process optimization, quality control of starting materials, and impurity profiling in final drug products.

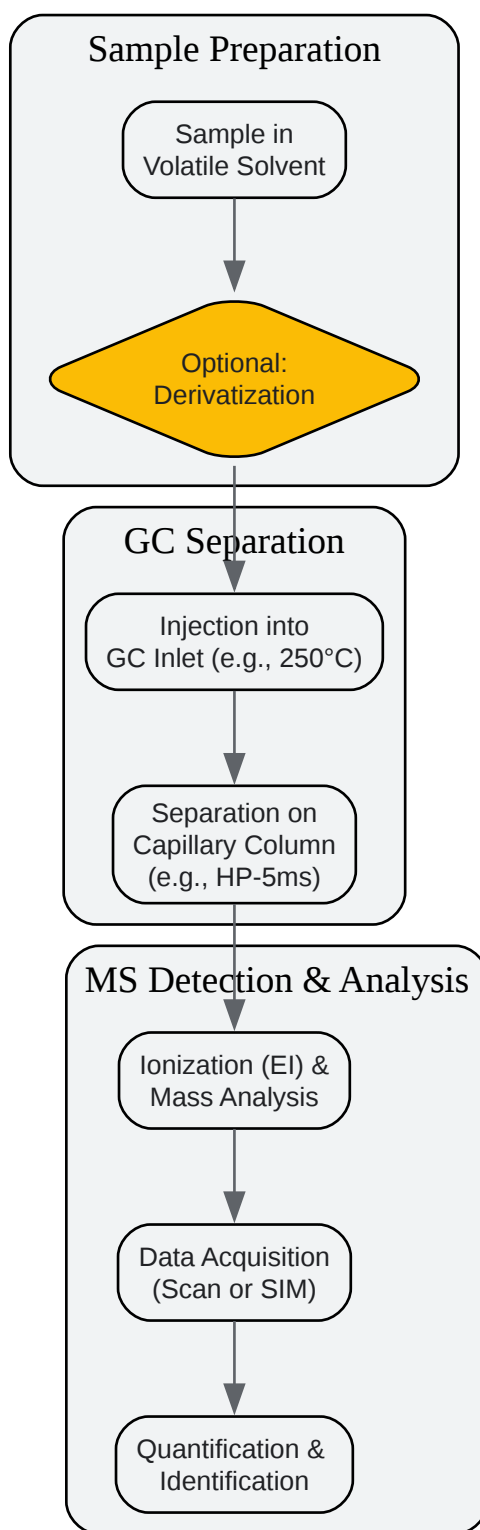
This document serves as a comprehensive technical guide for developing, validating, and implementing analytical methods for the quantification of **3-Formylbenzamide**. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that the selected protocol is robust, reliable, and fit for its intended purpose. The methodologies described herein are grounded in established analytical principles and align with the validation framework set forth by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Analytical Strategy: A Multi-tiered Approach

The selection of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the measurement (e.g.,

screening, release testing, or structural confirmation). A logical workflow ensures that the appropriate technique is applied at the right stage.





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Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
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